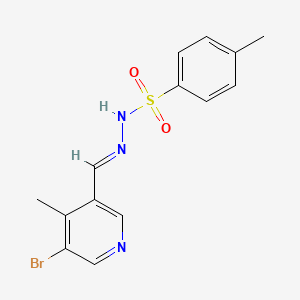
1-Bromo-2-ethoxy-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethoxy-4-iodobenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethoxy groups
Mecanismo De Acción
Target of Action
1-Bromo-2-ethoxy-4-iodobenzene is a versatile compound that primarily targets carbon-based molecules, particularly those involved in coupling reactions . The bromine and iodine atoms in its structure make it a suitable participant in various coupling reactions .
Mode of Action
The compound’s mode of action is largely dictated by the reactivity difference between the bromine and iodine units on the benzene ring . This allows for sequential coupling transformations, where the iodine unit can first participate in the coupling reaction, followed by the bromine atom . In Suzuki-Miyaura coupling, for instance, the iodine end of the molecule can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the biochemical pathways of the system. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, affecting downstream biochemical pathways.
Result of Action
The result of the compound’s action is the formation of new molecules through coupling reactions . These reactions can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-iodobenzene can be synthesized through a multi-step process involving the substitution of bromine and iodine on the benzene ring. One common method involves the following steps:
Bromination: The addition of bromine to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar steps as the laboratory synthesis but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-ethoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Sonogashira Coupling: This reaction involves the use of palladium catalysts and copper co-catalysts in the presence of a base to couple the aryl halide with terminal alkynes.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Coupled Products: In Sonogashira coupling, products such as bis(4-bromophenyl)acetylene can be formed.
Aplicaciones Científicas De Investigación
1-Bromo-2-ethoxy-4-iodobenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biological processes and the development of biochemical assays.
Comparación Con Compuestos Similares
1-Bromo-4-iodobenzene: Similar in structure but lacks the ethoxy group.
1-Bromo-2-methoxy-4-iodobenzene: Similar but with a methoxy group instead of an ethoxy group.
1-Chloro-2-ethoxy-4-iodobenzene: Similar but with chlorine instead of bromine.
Uniqueness: 1-Bromo-2-ethoxy-4-iodobenzene is unique due to the presence of both bromine and iodine atoms along with the ethoxy group, which provides distinct reactivity and potential for diverse applications in organic synthesis and material science.
Propiedades
IUPAC Name |
1-bromo-2-ethoxy-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLMOECVWJXXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














